molecular formula C16H16N2O2 B14160605 Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy- CAS No. 24764-91-8

Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy-

Cat. No.: B14160605
CAS No.: 24764-91-8
M. Wt: 268.31 g/mol
InChI Key: IRMGPOUTEGABKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- typically involves the condensation of 4-methoxybenzenamine with ethanedial (glyoxal) under acidic or basic conditions . The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the synthesis include ethanol and methanol, and catalysts such as hydrochloric acid or sodium hydroxide are employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated benzenamines .

Scientific Research Applications

Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing their reactivity and stability .

Properties

CAS No.

24764-91-8

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N,N'-bis(4-methoxyphenyl)ethane-1,2-diimine

InChI

InChI=1S/C16H16N2O2/c1-19-15-7-3-13(4-8-15)17-11-12-18-14-5-9-16(20-2)10-6-14/h3-12H,1-2H3

InChI Key

IRMGPOUTEGABKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OC

Origin of Product

United States

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